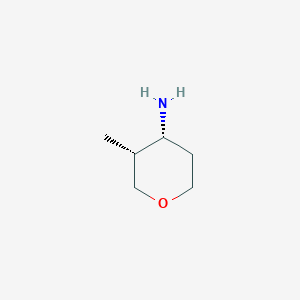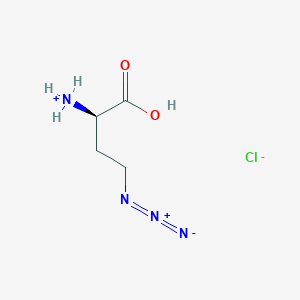
(3R,4R)-3-methyltetrahydro-2H-pyran-4-amine
Descripción general
Descripción
(3R,4R)-3-methyltetrahydro-2H-pyran-4-amine is a chemical compound with a molecular formula of C6H13NO. It is also known as (R,R)-4-Amino-3-methyl-1,2-dihydropyran and is a chiral building block in organic synthesis. The compound has gained attention in recent years due to its potential applications in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
Synthesis of Chiral Methyl-Branched Building Blocks : The compound and its analogs have been utilized in the synthesis of chiral methyl-branched building blocks. These have applications in creating insect pheromones and biologically active compounds, as demonstrated by Mineeva (2015) (Mineeva, 2015).
Convenient Synthesis Methods : A study by Wang et al. (2011) described an efficient and environmentally friendly protocol for synthesizing derivatives of the compound. This research highlighted advantages like simpler work-up procedures, shorter reaction times, and higher yields (Wang et al., 2011).
Structural Characterization : Bennett and Murphy (2020) focused on the structural characterization of related compounds using NMR spectroscopy, ESI mass spectrometry, and IR spectroscopy. This type of research is crucial for understanding the properties and potential applications of these molecules (Bennett & Murphy, 2020).
Application in Monoamine Transport Inhibition : Research by Santra et al. (2012) explored the structural motifs of similar compounds for inhibiting monoamine transport. This has implications in developing potential antidepressants (Santra et al., 2012).
NMR Studies on Tautomerism : Tan et al. (1982) conducted NMR studies on Schiff's bases of similar compounds to understand their tautomerism. Understanding these structural dynamics is important for designing molecules with desired properties (Tan et al., 1982).
Synthesis and Transformations of Derivatives : Arutyunyan et al. (2012) described the synthesis and chemical transformations of a related compound. Such studies contribute to the development of new synthetic methods and potential applications in various fields (Arutyunyan et al., 2012).
Complex Formation with Metal Ions : Peana et al. (2015) reported on the complex formation between a derivative of the compound and metal ions. This research is significant for understanding the coordination behavior of these molecules in solution, which can have implications in biochemistry and materials science (Peana et al., 2015).
Propiedades
IUPAC Name |
(3R,4R)-3-methyloxan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-4-8-3-2-6(5)7/h5-6H,2-4,7H2,1H3/t5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVKNHIDEGYGPD-NTSWFWBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COCC[C@H]1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-3-methyltetrahydro-2H-pyran-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol](/img/structure/B3039927.png)
![1-(3-Fluorobenzyl)-2-(piperidin-4-ylmethoxy)-1H-benzo[d]imidazole hydrochloride](/img/structure/B3039929.png)


![1-(1-(4-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-3-ol](/img/structure/B3039933.png)





![tert-Butyl 4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate](/img/structure/B3039947.png)

